molecular formula C13H13NO3 B4474585 Ethyl 2-(4-oxoquinolin-1-yl)acetate

Ethyl 2-(4-oxoquinolin-1-yl)acetate

Cat. No.: B4474585
M. Wt: 231.25 g/mol
InChI Key: DSABGSQGKIMULQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxoquinolin-1-yl)acetate is a quinolinone-derived ester featuring a 4-oxoquinoline core linked to an ethyl acetate group. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring, where the pyridine ring is oxidized to a ketone (oxo group). This structural motif is significant in medicinal chemistry due to its bioisosteric resemblance to natural nucleotides, enabling interactions with enzymes like topoisomerases and kinases . The ethyl acetate moiety enhances solubility and modulates pharmacokinetic properties, making this compound a versatile intermediate in drug discovery .

Properties

IUPAC Name

ethyl 2-(4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)9-14-8-7-12(15)10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSABGSQGKIMULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-oxoquinolin-1-yl)acetate typically involves the condensation of 4-hydroxyquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

4-Hydroxyquinoline+Ethyl bromoacetateK2CO3,DMF,HeatEthyl 2-(4-oxoquinolin-1-yl)acetate\text{4-Hydroxyquinoline} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Hydroxyquinoline+Ethyl bromoacetateK2​CO3​,DMF,Heat​Ethyl 2-(4-oxoquinolin-1-yl)acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxoquinolin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyquinoline derivatives.

    Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-oxoquinolin-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxoquinolin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline ring system can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Quinolinone Core

a) Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate (CAS 153947-56-9)
  • Structure: A fluorine atom at the 7-position of the quinolinone ring.
  • Molecular Formula: C₁₃H₁₂FNO₃ vs. C₁₃H₁₃NO₃ (non-fluorinated parent compound).
b) Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate
  • Structure : A hydroxyl group at the 4-position and a methyl group at the 1-position.
  • The methyl group introduces steric hindrance, possibly reducing conformational flexibility .
  • Crystallography: Monoclinic C2/c space group with Z = 8; stabilized by hydrogen bonds (C-H⋯O) and π-π interactions (centroid distance 3.814 Å) .
c) Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl}acetate
  • Structure : Imidazole core with phenyl and trifluoromethylphenyl substituents.
  • Impact: The imidazole ring, unlike quinolinone, provides a planar, aromatic scaffold with distinct electronic properties. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .

Heterocyclic Core Modifications

a) Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Benzofuran core with bromo and ethyl-sulfinyl groups.
  • Benzofuran’s reduced aromaticity compared to quinolinone may alter π-π stacking interactions .
  • Crystallography: Features aromatic π-π interactions and weak C-H⋯π bonds, differing from quinolinone derivatives .
b) Ethyl 2-(1H-indazol-1-yl)acetate
  • Structure : Indazole core with an ethyl acetate side chain.
  • Synthesis : Regioselective N-alkylation using citric acid as a green catalyst, yielding 85% efficiency .
  • Impact : Indazole’s fused benzene-pyrazole ring offers a rigid scaffold for targeting purine-binding enzymes .

Pharmacological and Physical Properties

Compound Core Structure Key Substituents Molecular Weight Solubility (Inference) Bioactivity (Inference)
Ethyl 2-(4-oxoquinolin-1-yl)acetate Quinolinone None 261.27 g/mol Moderate Antimicrobial, kinase inhibition
Ethyl 2-(7-fluoro-4-oxoquinolin-1-yl)acetate Quinolinone 7-Fluoro 279.24 g/mol Moderate Enhanced metabolic stability
Ethyl 2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate Quinolinone 4-Hydroxy, 1-methyl 261.27 g/mol High Antioxidant, analgesic potential
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate Benzofuran 5-Bromo, 3-ethyl-sulfinyl 361.23 g/mol Low Anticancer, enzyme inhibition
Ethyl 2-(1H-indazol-1-yl)acetate Indazole None 204.22 g/mol High Anti-inflammatory, kinase targeting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-oxoquinolin-1-yl)acetate
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Ethyl 2-(4-oxoquinolin-1-yl)acetate

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